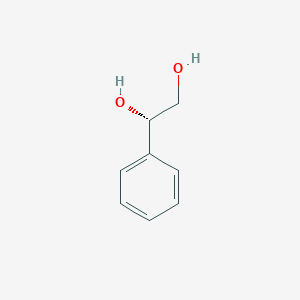

(S)-(+)-1-Phenyl-1,2-ethanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-phenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMWNFMRSKOCEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-13-9 | |

| Record name | Styrene glycol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE GLYCOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (S)-(+)-1-Phenyl-1,2-ethanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of (S)-(+)-1-Phenyl-1,2-ethanediol (also known as (+)-Styrene glycol or (S)-(+)-Phenylethylene glycol), a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.

Core Physical and Chemical Properties

(S)-(+)-1-Phenyl-1,2-ethanediol is a chiral diol that is solid at room temperature. Its stereochemistry makes it a valuable precursor in the asymmetric synthesis of various bioactive molecules.

Data Presentation: Summary of Physical Properties

The quantitative physical and chemical data for (S)-(+)-1-Phenyl-1,2-ethanediol are summarized in the table below for ease of reference.

| Property | Value | References |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| CAS Number | 25779-13-9 | |

| Appearance | White to light beige crystalline powder or flakes. | [1] |

| Melting Point | 64-68 °C | [1] |

| Boiling Point | 272-274 °C (at 760 mmHg) | [1] |

| Specific Optical Rotation | [α]¹⁸/D +66° (c=1 in chloroform) | |

| Solubility | Slightly soluble in chloroform, ethanol, and methanol. | [1] |

| InChI Key | PWMWNFMRSKOCEY-MRVPVSSYSA-N |

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-(+)-1-Phenyl-1,2-ethanediol.

-

¹H NMR: Proton NMR spectra are available for 1-phenyl-1,2-ethanediol.[3][4] The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group, the methine proton adjacent to the phenyl group and a hydroxyl group, and the methylene protons of the ethyl group.

-

¹³C NMR: Carbon-13 NMR spectra have been recorded for this compound.[5] The spectrum typically shows distinct signals for the two carbons of the ethane-1,2-diol backbone and the carbons of the phenyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-phenyl-1,2-ethanediol is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.[6][7] Other significant peaks correspond to C-H stretching of the aromatic and aliphatic groups, and C-O stretching.

Experimental Protocols

Accurate determination of physical properties is essential for quality control and research applications. Below are detailed methodologies for measuring key physical properties of (S)-(+)-1-Phenyl-1,2-ethanediol.

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (S)-(+)-1-Phenyl-1,2-ethanediol is packed into a thin-walled glass capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp) adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the range.

As a chiral molecule, the optical rotation is a defining characteristic of (S)-(+)-1-Phenyl-1,2-ethanediol.

Principle: Chiral substances rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, temperature, and the wavelength of the light used.

Methodology:

-

Solution Preparation: A solution of (S)-(+)-1-Phenyl-1,2-ethanediol is prepared by accurately weighing the solid and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 1 g/100 mL).

-

Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank cell containing only the pure solvent.

-

Sample Measurement: The prepared solution is carefully transferred to a polarimeter cell of a known path length (e.g., 1 decimeter), ensuring no air bubbles are present. The cell is placed in the polarimeter.

-

Data Acquisition: The observed angle of rotation (α) is measured. The measurement is typically repeated multiple times, and the average is taken to ensure accuracy.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the specific optical rotation of (S)-(+)-1-Phenyl-1,2-ethanediol.

References

- 1. 1-Phenyl-1,2-ethanediol | 93-56-1 [chemicalbook.com]

- 2. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1,2-ethanediol(93-56-1) 1H NMR [m.chemicalbook.com]

- 4. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Phenyl-1,2-ethanediol(93-56-1) 13C NMR [m.chemicalbook.com]

- 6. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]

- 7. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]

Spectroscopic Data of (S)-(+)-1-Phenyl-1,2-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound (S)-(+)-1-Phenyl-1,2-ethanediol. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, standardized experimental protocols, and a logical workflow for analysis.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-(+)-1-Phenyl-1,2-ethanediol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (S)-(+)-1-Phenyl-1,2-ethanediol provides characteristic signals corresponding to the distinct proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~4.75 | Doublet of Doublets | 1H | Methine (CH-OH) |

| ~3.70 | Doublet of Doublets | 1H | Methylene (CH₂-OH) |

| ~3.55 | Doublet of Doublets | 1H | Methylene (CH₂-OH) |

| Variable | Broad Singlet | 2H | Hydroxyl (OH) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can be solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.[1][2][3][4]

| Chemical Shift (δ) ppm | Assignment |

| ~140.5 | Aromatic (Quaternary C)[2] |

| ~128.5 | Aromatic (CH)[2] |

| ~127.9 | Aromatic (CH)[2] |

| ~126.1 | Aromatic (CH)[2] |

| ~74.7 | Methine (CH-OH)[2] |

| ~68.0 | Methylene (CH₂-OH)[2] |

Note: The spectrum is typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3500 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3000-3100 | Medium | C-H Stretch (Aromatic) |

| ~2850-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1600, ~1490, ~1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| ~1000-1250 | Strong | C-O Stretch (Alcohol) |

| ~690-770 | Strong | C-H Bend (Aromatic, Monosubstituted) |

Note: The spectrum of the solid is often obtained using a KBr pellet or as a Nujol mull.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.[6][7]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 138 | < 5 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - CH₂OH]⁺ |

| 79 | ~90 | [C₆H₇]⁺ |

| 77 | ~65 | [C₆H₅]⁺ |

Note: The fragmentation pattern is characterized by the facile loss of the hydroxymethyl group.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (S)-(+)-1-Phenyl-1,2-ethanediol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a standard pulse program with a relaxation delay appropriate for the molecule.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of (S)-(+)-1-Phenyl-1,2-ethanediol with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is reported in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile organic solvent.

-

Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation. The relative intensities of the peaks are normalized to the most abundant peak (the base peak).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral organic compound.

Caption: Spectroscopic analysis workflow.

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyl-1,2-ethanediol(93-56-1) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1-Phenyl-1,2-ethanediol(93-56-1) IR Spectrum [m.chemicalbook.com]

- 6. 1-Phenyl-1,2-ethanediol | C8H10O2 | CID 7149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Ethanediol, 1-phenyl- [webbook.nist.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of (S)-(+)-1-Phenyl-1,2-ethanediol

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (S)-(+)-1-Phenyl-1,2-ethanediol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules.

Introduction

(S)-(+)-1-Phenyl-1,2-ethanediol is a chiral diol of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of various pharmaceuticals and other biologically active compounds. The precise structural characterization of this molecule is paramount, and 1H NMR spectroscopy is a powerful analytical tool for this purpose. This document details the expected 1H NMR spectral data, a comprehensive experimental protocol for its acquisition, and visual representations of the molecular structure and analytical workflow.

Data Presentation: 1H NMR Spectral Data

The following table summarizes the quantitative 1H NMR data for (S)-(+)-1-Phenyl-1,2-ethanediol recorded in deuterated chloroform (CDCl3) on a 600 MHz spectrometer.[1]

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.47-7.26 | Multiplet | - | 5H | C₆H₅- |

| 4.78 | Doublet of Doublets | 8.4, 3.6 | 1H | -CH(OH)- |

| 3.71 | Doublet of Doublets | 11.4, 3.0 | 1H | -CH₂(OH) (one proton) |

| 3.61 | Doublet of Doublets | 11.4, 8.4 | 1H | -CH₂(OH) (one proton) |

Note: The protons of the two hydroxyl (-OH) groups are often observed as broad singlets and their chemical shifts can vary depending on concentration, temperature, and solvent purity. They are not always distinctly resolved or may exchange with trace amounts of water in the solvent.

Experimental Protocol

This section outlines a detailed methodology for the acquisition of a high-resolution 1H NMR spectrum of (S)-(+)-1-Phenyl-1,2-ethanediol.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (S)-(+)-1-Phenyl-1,2-ethanediol.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

-

Sample Height: The height of the solution in the NMR tube should be approximately 4-5 cm.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 600 MHz NMR spectrometer equipped with a standard probe.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 5.0 seconds.

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Pulse Width (P1): A 30° or 90° pulse, calibrated for the specific probe.

-

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply an automated baseline correction.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

Visualization of Molecular Structure and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure with proton assignments and a typical experimental workflow for 1H NMR analysis.

Caption: Molecular structure of (S)-(+)-1-Phenyl-1,2-ethanediol with proton assignments and key coupling interactions.

Caption: Experimental workflow for 1H NMR analysis of (S)-(+)-1-Phenyl-1,2-ethanediol.

References

An In-depth Technical Guide to (S)-(+)-1-Phenyl-1,2-ethanediol: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of (S)-(+)-1-Phenyl-1,2-ethanediol, a significant chiral building block in pharmaceutical and fine chemical synthesis.[1][2] The document outlines its melting point and solubility characteristics, supported by comprehensive experimental protocols for their determination.

Core Physicochemical Properties

(S)-(+)-1-Phenyl-1,2-ethanediol, also known as (S)-(+)-phenylethylene glycol, is a chiral diol that serves as a versatile intermediate in asymmetric synthesis.[1][3] Its well-defined stereochemistry is crucial for the development of enantiomerically pure pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effects.[2]

Data Presentation: Quantitative Physicochemical Data

The melting point and solubility are fundamental parameters for the identification, purification, and formulation of chemical compounds. The following table summarizes the available data for (S)-(+)-1-Phenyl-1,2-ethanediol.

| Property | Value | Notes |

| Melting Point | 64-67 °C | This is a commonly cited range for the (S)-(+) enantiomer.[3] The racemic mixture, (±)-1-Phenyl-1,2-ethanediol, has a similar melting point range of 66-68 °C.[4][5] |

| Solubility | ||

| Water | Almost transparent | Qualitative observation suggesting some degree of solubility. As a polar molecule with two hydroxyl groups, it is expected to be soluble in water. |

| Organic Solvents | Soluble in chloroform. Slightly soluble in ethanol and methanol. | The presence of the phenyl group provides some nonpolar character, allowing for solubility in certain organic solvents. |

Experimental Protocols

Accurate determination of melting point and solubility is critical for quality control and process development. The following sections detail standard methodologies for these measurements.

2.1. Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 1-2°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of (S)-(+)-1-Phenyl-1,2-ethanediol is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 2-3 mm high.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2°C per minute.

-

Observation: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Cooling and Repetition: Allow the apparatus to cool before repeating the measurement with a fresh sample and capillary tube for accuracy.

2.2. Solubility Determination

Solubility tests are performed to understand the behavior of a compound in various solvents, which is crucial for reaction setup, extraction, purification, and formulation.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent. The mixture is agitated, and the extent to which the solute dissolves is observed. This can be done qualitatively or quantitatively.

Apparatus:

-

Test tubes with stoppers or vials

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer or shaker

-

Analytical balance

Qualitative Solubility Testing Procedure:

-

Preparation: Place approximately 25 mg of (S)-(+)-1-Phenyl-1,2-ethanediol into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, chloroform, hexane) to the test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds.

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent under these conditions. If some or all of the solid remains, it is considered partially soluble or insoluble.

-

Classification: Based on its solubility in a range of solvents (e.g., water, 5% NaOH, 5% HCl, diethyl ether, concentrated H₂SO₄), the compound can be classified into a specific solubility group, which can provide information about its functional groups and molecular size.

Mandatory Visualizations

3.1. Metabolic Pathway of Styrene

(S)-(+)-1-Phenyl-1,2-ethanediol is a key metabolite in the mammalian and microbial degradation of styrene.[6] The following diagram illustrates the side-chain oxygenation pathway of styrene.

Caption: Metabolic pathway of styrene leading to the formation of (S)-(+)-1-Phenyl-1,2-ethanediol.

3.2. Experimental Workflow for Physicochemical Characterization

The logical flow for determining the key physical properties of a compound like (S)-(+)-1-Phenyl-1,2-ethanediol is depicted below.

Caption: Workflow for determining the melting point and solubility of a chemical compound.

References

The Ascendancy of Chiral Diols: A Technical Guide to their Historical Impact on Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of stereoselective synthesis, chiral diols have established themselves as a cornerstone, providing a versatile and powerful toolkit for the asymmetric construction of complex molecules. Their ability to form well-defined chiral environments, either as ligands for metal catalysts or as organocatalysts themselves, has been instrumental in the development of numerous groundbreaking synthetic methodologies. This technical guide provides an in-depth exploration of the historical development and application of key chiral diols, offering a comparative overview of their efficacy, detailed experimental methodologies for seminal reactions, and a mechanistic understanding of their role in inducing chirality. The precise control over stereochemistry afforded by these reagents has had a profound impact on the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other functional materials.

I. Foundational Pillars: The Discovery and Development of Key Chiral Diols

The story of chiral diols in stereoselective synthesis is one of serendipity, rational design, and continuous innovation. While many chiral diols have been developed, three classes, in particular, have achieved widespread application and historical significance: those derived from tartaric acid (TADDOLs), axially chiral biaryls (BINOL), and those utilized in the Sharpless epoxidation.

Tartrate-Derived Diols: From a Byproduct to a Privileged Ligand

The origins of one of the most versatile classes of chiral diols, the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), can be traced back to an inadvertent discovery by Frankland in 1904. However, it was the seminal work of Seebach and coworkers in 1983 that truly unlocked their potential.[1] By reacting acetals or ketals of tartrate esters with aromatic Grignard reagents, they developed a straightforward synthesis of these C₂-symmetric diols. The rigid dioxolane backbone and the tunable tetraaryl groups create a well-defined chiral pocket, making TADDOLs exceptionally effective auxiliaries and ligands in a multitude of stereoselective transformations.

BINOL: The Dawn of Axially Chiral Ligands

1,1'-Bi-2-naphthol (BINOL) stands as a landmark in the history of asymmetric catalysis. Its axial chirality, a consequence of restricted rotation around the C-C bond connecting the two naphthalene rings, provides a unique and highly effective chiral scaffold. The development of methods for the resolution of racemic BINOL and for its asymmetric synthesis were critical breakthroughs. The two hydroxyl groups of BINOL can coordinate to a metal center, creating a rigid and predictable chiral environment that has been successfully exploited in a vast array of enantioselective reactions, including Diels-Alder reactions, Michael additions, and carbonyl additions.[2]

Diethyl Tartrate and the Sharpless Asymmetric Epoxidation

The development of the Sharpless asymmetric epoxidation in 1980 by Tsutomu Katsuki and K. Barry Sharpless was a watershed moment in stereoselective synthesis.[3] This reaction demonstrated that a chiral catalyst, formed from titanium isopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide, could epoxidize a wide range of allylic alcohols with exceptionally high enantioselectivity. The readily available and inexpensive chiral pool molecule, diethyl tartrate, proved to be a remarkably effective chiral ligand, and the predictability of the stereochemical outcome based on the chirality of the tartrate used made this reaction a powerful synthetic tool. This pioneering work was recognized with the Nobel Prize in Chemistry in 2001.

II. Core Synthetic Methodologies: A Comparative Overview

The utility of chiral diols is best illustrated through their application in a variety of powerful stereoselective transformations. The following sections detail some of the most significant of these methods, providing a comparative analysis of their performance.

Sharpless Asymmetric Epoxidation and Dihydroxylation

The Sharpless asymmetric epoxidation and the subsequent development of the asymmetric dihydroxylation are quintessential examples of the power of chiral diol-mediated catalysis.

Sharpless Asymmetric Epoxidation: This reaction transforms prochiral allylic alcohols into chiral 2,3-epoxyalcohols with high predictability and enantioselectivity. The choice between (+)-diethyl tartrate and (-)-diethyl tartrate determines which enantiomer of the epoxide is formed.

Sharpless Asymmetric Dihydroxylation: This method allows for the enantioselective synthesis of vicinal diols from prochiral olefins using a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand.[4] While not a direct application of a simple chiral diol as the primary ligand, the underlying principles of creating a chiral environment around a metal center are shared.

| Reaction | Chiral Ligand | Substrate | Yield (%) | ee (%) |

| Asymmetric Epoxidation | (+)-DET | Geraniol | 95 | 95 |

| Asymmetric Epoxidation | (-)-DET | (Z)-α-Phenylcinnamyl alcohol | 98 | >98 |

| Asymmetric Dihydroxylation | (DHQ)₂PHAL | Styrene | 97 | 99 |

| Asymmetric Dihydroxylation | (DHQD)₂PHAL | 1-Dodecene | 94 | 97 |

BINOL-Catalyzed Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of a chiral Lewis acid, generated in situ from a BINOL derivative and a Lewis acid such as diethylaluminum chloride (Et₂AlCl), can render this reaction highly enantioselective. The BINOL ligand creates a chiral environment around the aluminum center, which then coordinates to the dienophile, directing the diene to attack one face preferentially.

| Diene | Dienophile | BINOL Derivative | Yield (%) | ee (%) |

| Cyclopentadiene | Methacrolein | (R)-BINOL | 85 | 96 |

| Isoprene | Methyl acrylate | (S)-BINOL | 75 | 92 |

| 1,3-Butadiene | N-Crotonyloxazolidinone | (R)-3,3'-diphenyl-BINOL | 90 | 98 |

TADDOL-Catalyzed Nucleophilic Additions

TADDOLs have proven to be exceptional ligands for titanium, and the resulting Ti-TADDOLate complexes are highly effective catalysts for the enantioselective addition of various nucleophiles to aldehydes and other electrophiles. A prominent example is the addition of diethylzinc to aldehydes. The TADDOL ligand controls the facial selectivity of the addition, leading to the formation of chiral secondary alcohols in high enantiomeric excess.

| Aldehyde | Nucleophile | TADDOL Derivative | Yield (%) | ee (%) |

| Benzaldehyde | Diethylzinc | (R,R)-TADDOL | 98 | >98 |

| 4-Chlorobenzaldehyde | Diethylzinc | (R,R)-TADDOL | 95 | 97 |

| Cinnamaldehyde | Diethylzinc | (R,R)-TADDOL | 92 | 95 |

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[5] This reaction utilizes a chiral oxazaborolidine catalyst, which is derived from a chiral β-amino alcohol, a close relative of chiral diols in terms of its bidentate coordinating ability. The catalyst coordinates to both the borane reducing agent and the ketone, holding them in a specific orientation within a six-membered transition state to facilitate a highly enantioselective hydride transfer.

| Ketone | Yield (%) | ee (%) |

| Acetophenone | 97 | 97 |

| 1-Tetralone | 95 | 98 |

| 2-Heptanone | 90 | 92 |

III. Experimental Protocols for Key Experiments

The successful application of chiral diols in stereoselective synthesis relies on meticulous experimental technique. The following protocols are representative of the seminal reactions discussed.

General Experimental Protocol for Sharpless Asymmetric Epoxidation

Materials:

-

Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

-

(+)- or (-)-Diethyl tartrate (DET)

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

-

Allylic alcohol

-

Anhydrous dichloromethane (DCM)

-

Powdered 4 Å molecular sieves

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with powdered 4 Å molecular sieves under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous DCM is added, and the flask is cooled to -20 °C.

-

Titanium(IV) isopropoxide is added, followed by the dropwise addition of the chiral diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C.

-

The allylic alcohol is added, and the mixture is stirred for another 30 minutes.

-

The solution of tert-butyl hydroperoxide is added dropwise over a period of 1-2 hours, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid.

-

The mixture is stirred vigorously for 1 hour at room temperature, then the layers are separated.

-

The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

General Experimental Protocol for a BINOL-Catalyzed Asymmetric Diels-Alder Reaction

Materials:

-

(R)- or (S)-BINOL

-

Diethylaluminum chloride (Et₂AlCl) (as a solution in hexanes)

-

Diene

-

Dienophile

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, (R)- or (S)-BINOL is dissolved in anhydrous DCM.

-

The solution is cooled to -78 °C.

-

A solution of diethylaluminum chloride in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the chiral Lewis acid catalyst.

-

The dienophile is added, and the mixture is stirred for an additional 15 minutes.

-

The diene is then added dropwise, and the reaction mixture is stirred at -78 °C.

-

The progress of the reaction is monitored by TLC. Once the reaction is complete, it is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and then extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

General Experimental Protocol for a TADDOL-Catalyzed Addition of Diethylzinc to an Aldehyde

Materials:

-

(R,R)- or (S,S)-TADDOL

-

Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

-

Diethylzinc (Et₂Zn) (as a solution in hexanes)

-

Aldehyde

-

Anhydrous toluene

Procedure:

-

A flame-dried Schlenk flask is charged with the TADDOL ligand and anhydrous toluene under an inert atmosphere.

-

Titanium(IV) isopropoxide is added, and the mixture is stirred at room temperature for 1 hour to form the Ti-TADDOLate complex.

-

The aldehyde is added to the catalyst solution.

-

The flask is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).

-

The solution of diethylzinc in hexanes is added dropwise over a period of 30 minutes.

-

The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride.

-

The mixture is warmed to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The product is purified by flash column chromatography.

IV. Mechanistic Insights and Visualizations

A deep understanding of the reaction mechanism is crucial for the rational design of new catalysts and the optimization of existing processes. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for these key transformations.

V. Conclusion and Future Outlook

The historical journey of chiral diols in stereoselective synthesis, from their serendipitous discovery to their rational design and widespread application, is a testament to the ingenuity of organic chemists. The development of ligands such as TADDOL and BINOL, and the pioneering use of diethyl tartrate in the Sharpless epoxidation, have fundamentally transformed the way chiral molecules are synthesized. These diols have provided access to a vast array of enantiomerically pure compounds, which has been particularly impactful in the field of drug development, where the stereochemistry of a molecule is often critical to its biological activity.

The principles established through the study of these "first-generation" chiral diols continue to inspire the development of new and more sophisticated catalytic systems. Current research focuses on the development of more active and selective catalysts, the use of more sustainable and environmentally friendly reaction conditions, and the application of these methodologies to increasingly complex synthetic challenges. The legacy of these foundational chiral diols is not only in the reactions they catalyze but also in the fundamental understanding of asymmetric induction that they have provided, an understanding that will continue to drive innovation in the field of stereoselective synthesis for years to come.

References

Biocatalytic Synthesis of Optically Pure (S)-1-Phenyl-1,2-ethanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically pure (S)-1-phenyl-1,2-ethanediol is a critical chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystals. Traditional chemical synthesis routes for this compound often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions, and the formation of racemic mixtures that require challenging resolution steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity, mild reaction conditions, and improved environmental compatibility. This technical guide provides an in-depth overview of the core biocatalytic strategies for producing (S)-1-phenyl-1,2-ethanediol, with a focus on the asymmetric reduction of 2-hydroxy-1-phenylethanone. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the development and implementation of efficient biocatalytic syntheses.

Introduction

Chiral vicinal diols, such as (S)-1-phenyl-1,2-ethanediol, are highly valuable intermediates in the pharmaceutical and fine chemical industries. Their stereochemistry plays a crucial role in the biological activity of the final products. The demand for enantiomerically pure compounds has driven the development of highly selective synthetic methods. While chemical methods like asymmetric hydrogenation exist, they often require high pressures, temperatures, and expensive metal catalysts.

Biocatalytic approaches, utilizing enzymes or whole microorganisms, offer a compelling alternative. These methods are renowned for their exquisite stereoselectivity, often yielding products with very high enantiomeric excess (e.e.). This guide will explore the primary biocatalytic routes for synthesizing (S)-1-phenyl-1,2-ethanediol, providing practical data and methodologies for laboratory and process development.

Core Biocatalytic Strategies

The two predominant biocatalytic strategies for producing optically pure (S)-1-phenyl-1,2-ethanediol are:

-

Asymmetric Reduction of 2-hydroxy-1-phenylethanone: This is a highly efficient method that converts the prochiral ketone, 2-hydroxy-1-phenylethanone (also known as α-hydroxy acetophenone), directly into the desired (S)-enantiomer of the diol. This approach has a theoretical yield of 100%.

-

Kinetic Resolution of Racemic 1-phenyl-1,2-ethanediol: In this strategy, a racemic mixture of the diol is subjected to an enzymatic reaction that selectively modifies one enantiomer (typically the (R)-enantiomer), allowing for the separation of the unreacted (S)-enantiomer. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.

This guide will focus primarily on the asymmetric reduction approach due to its higher theoretical yield and widespread success in achieving high enantiopurity and product titers.

Asymmetric Reduction of 2-hydroxy-1-phenylethanone

This strategy employs carbonyl reductases (also known as alcohol dehydrogenases) that exhibit a strong preference for producing the (S)-enantiomer. To overcome the high cost of the required nicotinamide cofactor (NADPH/NADH), these reactions are often carried out using whole-cell biocatalysts that have an integrated cofactor regeneration system.

Whole-Cell Biocatalyst Systems

A common and effective approach involves using recombinant Escherichia coli cells that are engineered to co-express two key enzymes:

-

A stereoselective carbonyl reductase that reduces 2-hydroxy-1-phenylethanone to (S)-1-phenyl-1,2-ethanediol.

-

A dehydrogenase , such as glucose dehydrogenase (GDH), that oxidizes a co-substrate (e.g., glucose) to regenerate the NADPH cofactor consumed by the reductase.

This self-sufficient whole-cell system eliminates the need for the external addition of expensive cofactors, making the process more economically viable.

Data Presentation: Comparative Performance of Biocatalytic Systems

The following table summarizes quantitative data from various studies on the biocatalytic synthesis of (S)-1-phenyl-1,2-ethanediol via asymmetric reduction.

| Biocatalyst | Substrate (Precursor) | Substrate Conc. | Reaction Time (h) | pH | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| Recombinant E. coli co-expressing Candida magnolia carbonyl reductase (CMCR) and Bacillus subtilis glucose dehydrogenase (GDH) | 2-hydroxy-1-phenylethanone | 1.0 M | 16 | 6.0 | 30 | 90 | >99 | [1][2] |

| Recombinant E. coli co-expressing (S)-carbonyl reductase II (SCRII) and glucose dehydrogenase (GDH) | 2-hydroxyacetophenone | Not Specified | 13 | 7.0 | 30 | >99 | >99 | [3] |

| Recombinant E. coli with SCRII, A258F GDH, and endo-β-1,4-xylanase 2 (using xylan as co-substrate) | 2-hydroxyacetophenone | 6 g/L | 28 | 6.5 | 35 | 98.3 | >99.9 | [4][5] |

| Kurthia gibsonii SC0312 (kinetic resolution via oxidation of rac-PED) | Racemic 1-phenyl-1,2-ethanediol | 80 mM | - | 5.5-8.5 | 25-45 | 41 | 94 | [6] |

Experimental Protocols

This section provides a detailed methodology for a key experiment: the synthesis of (S)-1-phenyl-1,2-ethanediol using a whole-cell biocatalyst co-expressing a carbonyl reductase and a glucose dehydrogenase. This protocol is based on methodologies described in the cited literature.[1][2]

Preparation of the Whole-Cell Biocatalyst

-

Gene Co-expression: The genes for the selected carbonyl reductase (e.g., CMCR) and glucose dehydrogenase (e.g., GDH from B. subtilis) are cloned into a suitable co-expression vector (e.g., pETDuet-1).

-

Transformation: The resulting plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Cultivation and Induction:

-

Inoculate a single colony of the recombinant E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

Continue cultivation at a lower temperature (e.g., 20°C) for an extended period (e.g., 16-20 hours) to allow for proper protein folding and expression.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

-

The resulting cell paste can be used directly or lyophilized for long-term storage.

-

Biocatalytic Reduction Reaction

-

Reaction Setup:

-

In a temperature-controlled reactor, prepare a reaction mixture containing:

-

Sodium phosphate buffer (100 mM, pH 6.0).

-

D-glucose (e.g., 1.1 M) as the co-substrate for cofactor regeneration.

-

The prepared whole-cell biocatalyst (e.g., a specific amount of lyophilized cells).

-

-

-

Substrate Addition:

-

Dissolve 2-hydroxy-1-phenylethanone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) to create a concentrated stock solution.

-

Add the substrate solution to the reaction mixture to achieve the desired final concentration (e.g., 1.0 M).

-

-

Reaction Conditions:

-

Maintain the reaction temperature at 30°C with constant stirring.

-

Monitor and maintain the pH at 6.0 by the automated addition of a base (e.g., 4 M NaOH).

-

-

Monitoring and Work-up:

-

Monitor the progress of the reaction by taking periodic samples and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess.

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography to obtain optically pure (S)-1-phenyl-1,2-ethanediol.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the biocatalytic synthesis of (S)-1-phenyl-1,2-ethanediol.

Signaling Pathway: Whole-Cell Cofactor Regeneration

Caption: Cofactor regeneration cycle in a whole-cell biocatalyst.

Conclusion

The biocatalytic synthesis of optically pure (S)-1-phenyl-1,2-ethanediol, particularly through the asymmetric reduction of 2-hydroxy-1-phenylethanone using whole-cell systems, represents a highly efficient, selective, and sustainable manufacturing route. The use of co-expressed enzymes for cofactor regeneration has significantly improved the economic feasibility of this approach. The data and protocols presented in this guide demonstrate that high yields (>90%) and excellent enantiomeric excess (>99%) are readily achievable under optimized conditions. For researchers and professionals in drug development and fine chemical synthesis, embracing these biocatalytic methods can lead to more environmentally friendly and cost-effective production of this vital chiral intermediate.

References

- 1. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient production of (S)-1-phenyl-1,2-ethanediol using xylan as co-substrate by a coupled multi-enzyme Escherichia coli system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly selective resolution of racemic 1-phenyl-1,2-ethanediol by a novel strain Kurthia gibsonii SC0312 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Chiral Diols: A Technical Guide to Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries, where the chirality of a molecule can dictate its efficacy and safety. In this context, chiral diols have emerged as a powerful and versatile class of organocatalysts. Their ability to create a well-defined chiral environment through hydrogen bonding and the formation of transient chiral Lewis acid complexes has enabled a wide range of stereoselective transformations. This technical guide provides an in-depth exploration of the discovery and application of seminal chiral diols, focusing on quantitative performance data, detailed experimental protocols, and the underlying mechanistic principles.

Synthesis of Key Chiral Diol Scaffolds

The efficacy of a chiral diol as an organocatalyst is intrinsically linked to its three-dimensional structure. The synthesis of these chiral scaffolds with high enantiopurity is, therefore, of paramount importance. Two of the most influential classes of chiral diols are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and BINOLs (1,1'-bi-2-naphthols).

Synthesis of TADDOL Derivatives

TADDOLs are C₂-symmetric diols that are readily prepared from tartaric acid esters. Their rigid structure and tunable steric properties have made them highly effective in a variety of asymmetric reactions.

Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(2-naphthyl)-1,3-dioxolane-4,5-dimethanol

This procedure is a typical method for the preparation of TADDOLs.[1]

-

Grignard Reagent Formation: Under an inert atmosphere, magnesium turnings are activated in anhydrous tetrahydrofuran (THF). 2-Bromonaphthalene (4.2 equivalents) dissolved in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated by gentle warming.[1]

-

Grignard Reaction: The solution of the Grignard reagent is cooled in an ice bath. A solution of (R,R)-dimethyl O,O-isopropylidenetartrate (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the internal temperature below 20°C.[1]

-

Workup and Quenching: After the addition is complete, the reaction mixture is stirred until the starting tartrate is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Crystallization: The crude product is purified by crystallization. TADDOLs are known to form clathrates, and the choice of crystallization solvent (e.g., ethanol or toluene) can be critical for obtaining a pure, crystalline product.[1]

Diagram: General Synthesis Workflow for TADDOLs

References

Stereochemistry of (S)-(+)-1-Phenyl-1,2-ethanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (S)-(+)-1-Phenyl-1,2-ethanediol, a chiral building block of significant interest in the pharmaceutical and fine chemical industries. This document details its synthesis, purification, and analytical characterization with a focus on stereochemical control and verification.

Physicochemical and Chiroptical Properties

(S)-(+)-1-Phenyl-1,2-ethanediol is the dextrorotatory enantiomer of 1-phenyl-1,2-ethanediol. Its stereochemistry plays a crucial role in the synthesis of various chiral drugs and bioactive molecules.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Melting Point | 64-67 °C | [2] |

| Boiling Point | 272-274 °C | [2] |

| Specific Rotation ([α]²⁰/D) | +69° (c=1, chloroform) | Implied from[2] |

| Enantiomeric Purity | >99% achievable | [3] |

Note: The specific rotation of the (R)-(-)-enantiomer is reported as -69° (c=1, chloroform)[2]. As enantiomers have equal and opposite optical rotations, the value for the (S)-(+)-enantiomer is confidently stated as +69° under the same conditions.

Synthesis of (S)-(+)-1-Phenyl-1,2-ethanediol

High enantiomeric excess of (S)-(+)-1-Phenyl-1,2-ethanediol is typically achieved through biocatalytic methods, which offer excellent stereoselectivity.

Biocatalytic Asymmetric Reduction of α-Hydroxy Acetophenone

A highly efficient method for the synthesis of (S)-(+)-1-Phenyl-1,2-ethanediol involves the asymmetric reduction of α-hydroxy acetophenone using a whole-cell biocatalyst.[3] This process can yield the desired product with high enantiomeric excess (>99%) and in good yields (around 90%).[3]

Experimental Protocol:

-

Biocatalyst Preparation: Lyophilized recombinant Escherichia coli whole cells co-expressing Candida magnolia carbonyl reductase (CMCR) and glucose dehydrogenase (GDH) are used as the biocatalyst.[3]

-

Reaction Setup: A solution of α-hydroxy acetophenone in DMSO is added to a sodium phosphate buffer (100 mM, pH 6.0). The lyophilized whole cells and D-glucose are then added to the mixture.[3]

-

Reaction Conditions: The reaction mixture is stirred at 30 °C, and the pH is maintained at 6.0 by the automatic addition of 4 M aq NaOH. The reaction is typically monitored by TLC or HPLC and proceeds to completion within 16-24 hours.[3]

-

Work-up and Isolation: After the reaction is complete, the mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[4]

Caption: Biocatalytic synthesis of (S)-(+)-1-Phenyl-1,2-ethanediol.

Purification

Purification of (S)-(+)-1-Phenyl-1,2-ethanediol is crucial to remove any unreacted starting material, byproducts, and to potentially enhance enantiomeric purity.

Crystallization

Crystallization is an effective method for the purification of the final product.

Experimental Protocol:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Commonly used solvents include petroleum ether, diethyl ether (Et2O), or a mixture of diethyl ether and benzene.[5]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Purification workflow via crystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-(+)-1-Phenyl-1,2-ethanediol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (% ee) of the product.

Experimental Protocol:

-

Column: A chiral stationary phase is required. A Chiralcel OD-H column has been reported to be effective for the separation of 1-aryl-1,2-ethanediols.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 214 nm or 254 nm, is suitable.

-

Sample Preparation: A dilute solution of the sample in the mobile phase or a compatible solvent is prepared.

-

Analysis: The retention times of the (S)-(+)- and (R)-(-)-enantiomers are compared to those of authentic standards. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

References

- 1. rsc.org [rsc.org]

- 2. Highly Efficient Synthesis of Optically Pure (S)-1-phenyl-1,2-ethanediol by a Self-Sufficient Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1,2-ethanediol synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Phenyl-1,2-ethanediol | 93-56-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: (S)-(+)-1-Phenyl-1,2-ethanediol as a Chiral Auxiliary in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings. The use of chiral auxiliaries covalently bonded to the dienophile is a robust strategy for inducing facial selectivity in this cycloaddition, leading to enantiomerically enriched products. (S)-(+)-1-Phenyl-1,2-ethanediol is a readily available chiral diol that possesses the necessary structural features to serve as an effective chiral auxiliary. By forming a chiral acetal with a prochiral α,β-unsaturated aldehyde, it can create a sterically defined environment, directing the approach of the diene to one face of the dienophile. The phenyl group of the auxiliary is poised to exert significant steric influence, potentially leading to high levels of diastereoselectivity. Following the cycloaddition, the auxiliary can be readily cleaved under mild acidic conditions, yielding the chiral product and allowing for the recovery of the auxiliary. While direct literature precedents for this specific auxiliary in Diels-Alder reactions are limited, its application can be inferred from established methodologies for structurally similar chiral diols.[1]

Principle of Asymmetric Induction

The chiral environment established by (S)-(+)-1-Phenyl-1,2-ethanediol is the key to inducing asymmetry. Upon formation of the dioxolane ring with an α,β-unsaturated aldehyde, the phenyl group of the auxiliary is expected to adopt a pseudo-equatorial position to minimize steric strain. This conformation effectively shields one face of the dienophile's double bond. A Lewis acid catalyst is often employed to activate the dienophile by coordinating to the acetal oxygens, locking the conformation and enhancing the dienophile's reactivity. The incoming diene is then directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer of the cycloadduct.

References

Application of (S)-(+)-1-Phenyl-1,2-ethanediol in Asymmetric Epoxidation: A Review of Current Literature

Application Notes

(S)-(+)-1-Phenyl-1,2-ethanediol is a valuable chiral building block in organic synthesis. Its utility is well-established in the preparation of enantiomerically pure pharmaceuticals and other complex molecules.[1] For instance, it serves as a precursor for the synthesis of biphosphine ligands used in cationic rhodium complexes for various asymmetric transformations.[1] Furthermore, it has found application as a chiral initiator in stereoselective polymerization.[1]

However, a comprehensive review of the scientific literature reveals that (S)-(+)-1-Phenyl-1,2-ethanediol is not a commonly employed chiral ligand for asymmetric epoxidation reactions. The field of asymmetric epoxidation is dominated by other classes of chiral auxiliaries. The most prominent and successful methods include:

-

Sharpless-Katsuki Epoxidation: This highly reliable method utilizes titanium isopropoxide as a catalyst in combination with chiral tartrate esters, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), to achieve high enantioselectivity in the epoxidation of allylic alcohols.[2][3]

-

Jacobsen-Katsuki Epoxidation: This method employs chiral manganese-salen complexes as catalysts for the enantioselective epoxidation of unfunctionalized olefins, particularly cis-disubstituted and certain trisubstituted alkenes.[2]

-

Shi Epoxidation: This organocatalytic approach uses a chiral ketone derived from fructose to generate a chiral dioxirane in situ, which then epoxidizes a wide range of olefins with high enantioselectivity.[2]

-

Other Chiral Diols: While tartrates are the hallmark of Sharpless epoxidation, other C2-symmetric diols like BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have also been investigated as chiral ligands in metal-catalyzed asymmetric reactions, including epoxidations, though with varying degrees of success compared to the established methods.[4][5]

The structural and electronic properties of (S)-(+)-1-Phenyl-1,2-ethanediol do not appear to lend themselves to forming the specific, rigid catalytic pocket required for highly enantioselective oxygen transfer in the same manner as the aforementioned ligands. For researchers and drug development professionals seeking to perform asymmetric epoxidations, focusing on these well-established protocols is the most effective approach.

Performance of Common Chiral Diols in Asymmetric Epoxidation

To provide a comparative perspective for researchers, the following table summarizes the performance of established chiral diols in the asymmetric epoxidation of geraniol, a benchmark allylic alcohol.

| Chiral Diol | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| L-(+)-Diethyl Tartrate (DET) | Titanium(IV) Isopropoxide | 90 | >95 |

| (R)-BINOL | Titanium(IV) Isopropoxide | 75 | 88 |

| (R,R)-TADDOL | Titanium(IV) Isopropoxide | 82 | 91 |

| (R)-(-)-1,2-Propanediol | Titanium(IV) Isopropoxide | Moderate | Low |

| (Data compiled from comparative and non-comparative studies for illustrative purposes)[4] |

Experimental Protocols

Given the lack of specific protocols for (S)-(+)-1-Phenyl-1,2-ethanediol in asymmetric epoxidation, a detailed, representative protocol for the well-established Sharpless Asymmetric Epoxidation of an allylic alcohol is provided below. This serves as a practical guide for achieving high enantioselectivity in this class of reactions.

Protocol: Sharpless Asymmetric Epoxidation of Geraniol

Materials:

-

Geraniol

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Powdered 4Å molecular sieves

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)

-

10% aqueous NaOH solution saturated with NaCl

Procedure:

-

Preparation of the Catalyst:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves (approximately the weight of the allylic alcohol).

-

Add anhydrous dichloromethane (CH₂Cl₂) to create a slurry (approx. 5-10 mL per mmol of allylic alcohol).

-

Cool the flask to -20 °C using a suitable cooling bath (e.g., an acetonitrile/dry ice bath).

-

To the cooled, stirred suspension, add L-(+)-Diethyl tartrate (1.2 equivalents relative to the titanium catalyst) via syringe.

-

Slowly add Titanium(IV) isopropoxide (1.0 equivalent) dropwise via syringe. The solution should turn from colorless to a pale yellow-orange.

-

Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

-

-

Epoxidation Reaction:

-

Add the allylic alcohol (e.g., geraniol, 1.0 equivalent) to the catalyst mixture.

-

Slowly add the solution of anhydrous tert-butyl hydroperoxide (1.5 - 2.0 equivalents) dropwise over a period of 10-15 minutes, ensuring the internal temperature remains at or below -20 °C.

-

Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding 10% aqueous NaOH solution saturated with NaCl (approx. 0.5 mL per mmol of allylic alcohol).

-

Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour, or until the two phases become clear and a solid precipitate (titanium salts) forms.

-

Filter the mixture through a pad of Celite® to remove the solids, washing the filter cake with dichloromethane or diethyl ether.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude epoxy alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Visualizations

Experimental Workflow for Sharpless Asymmetric Epoxidation

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Kinetic Resolution of Racemic Amines Utilizing Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers from a racemic mixture, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Kinetic resolution is a powerful technique for separating enantiomers by their differential reaction rates with a chiral reagent or catalyst.

This document provides a detailed overview of the application of chiral diols in the kinetic resolution of racemic amines. While the direct use of (S)-(+)-1-Phenyl-1,2-ethanediol for this purpose is not extensively documented in readily available literature, the principles outlined here are based on established methods for amine resolution, such as diastereomeric salt formation and covalent derivatization. These general protocols can be adapted by researchers for use with chiral diols like (S)-(+)-1-Phenyl-1,2-ethanediol, likely after its conversion to a suitable resolving agent. Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals.[1][2]

Principle of Kinetic Resolution of Amines

Kinetic resolution of racemic amines can be achieved through two primary, non-enzymatic methods using a chiral resolving agent:

-

Diastereomeric Salt Formation: A chiral acid can be used to form diastereomeric salts with a racemic amine.[2] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. While (S)-(+)-1-Phenyl-1,2-ethanediol is a diol and not an acid, it can be derivatized to a chiral acid (e.g., by forming a monoester with a dicarboxylic anhydride) to be used for this purpose.

-

Covalent Derivatization: A chiral reagent can react with the racemic amine to form diastereomeric products. The differing reaction rates of the two enantiomers of the amine with the chiral reagent lead to one enantiomer being consumed faster than the other. This leaves the unreacted amine enriched in the slower-reacting enantiomer. Separation of the derivatized and unreacted amine can then be achieved by standard chromatographic or extraction techniques. Chiral acylating agents are commonly employed for this purpose.[3]

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the kinetic resolution of a racemic amine using a chiral diol-derived resolving agent.

Protocol 1: Resolution via Diastereomeric Salt Formation (Hypothetical Adaptation)

This protocol is based on the principle of using a chiral acid to resolve a racemic amine and is adapted for the hypothetical use of a derivative of (S)-(+)-1-Phenyl-1,2-ethanediol.

1. Preparation of the Chiral Resolving Agent:

- React (S)-(+)-1-Phenyl-1,2-ethanediol with a suitable achiral dicarboxylic anhydride (e.g., succinic anhydride) to form the corresponding chiral monoester, which will serve as the acidic resolving agent.

2. Diastereomeric Salt Formation:

- Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

- Add 0.5 to 1.0 equivalents of the chiral acidic resolving agent to the solution. The optimal stoichiometry should be determined experimentally.

- Heat the mixture to obtain a clear solution.

- Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be necessary.

3. Isolation of the Diastereomeric Salt:

- Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.

- The enantiomeric excess (e.e.) of the amine in the salt can be improved by recrystallization.

4. Liberation of the Enantioenriched Amine:

- Suspend the isolated diastereomeric salt in water.

- Add an aqueous base (e.g., NaOH or NaHCO₃ solution) to deprotonate the amine.

- Extract the liberated free amine with an organic solvent (e.g., diethyl ether, dichloromethane).

- Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantioenriched amine.

5. Analysis:

- Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol 2: Resolution via Enantioselective Acylation

This protocol describes a general method for the kinetic resolution of a secondary amine using a chiral acylating agent. A derivative of (S)-(+)-1-Phenyl-1,2-ethanediol could potentially be used to create such a reagent.

1. Reaction Setup:

- In a reaction vessel, dissolve the racemic amine (1 equivalent) in an appropriate aprotic solvent (e.g., toluene, dichloromethane) at room temperature.

- Add the chiral acylating agent (0.5 equivalents for a theoretical maximum yield of 50% for each enantiomer).

2. Reaction Monitoring:

- Stir the reaction mixture at room temperature.

- Monitor the progress of the reaction by TLC, GC, or HPLC to determine the conversion. The optimal reaction time will depend on the reactivity of the amine and the acylating agent.

3. Work-up and Separation:

- Once the desired conversion is reached (typically around 50%), quench the reaction (e.g., by adding water or a dilute acid).

- Separate the unreacted amine from the acylated product. This can often be achieved by acid-base extraction. The unreacted amine can be extracted into an acidic aqueous phase, while the neutral amide product remains in the organic phase.

- Liberate the unreacted amine from the aqueous phase by basification and extraction with an organic solvent.

- Purify both the unreacted amine and the amide product by column chromatography if necessary.

4. Analysis:

- Determine the enantiomeric excess of the unreacted amine and the amide product by chiral HPLC or GC.

Data Presentation

The following table summarizes representative data for the kinetic resolution of various amines using different methods, as specific data for (S)-(+)-1-Phenyl-1,2-ethanediol is not available. This data is intended to provide a general understanding of the outcomes of such resolutions.

| Racemic Amine | Resolving Agent/Method | Solvent | Conversion (%) | e.e. of Unreacted Amine (%) | e.e. of Product (%) | Selectivity (s) |

| 1-Phenylethylamine | (R,R)-Tartaric Acid (Diastereomeric Salt Formation) | Methanol | ~50 | >95 | - | - |

| 2-Methylpiperidine | Chiral Hydroxamic Acid (Acylation) | iPrOAc | 50 | 99 | 98 | 29 |

| 3-Benzylmorpholine | Chiral Hydroxamic Acid (Acylation) | iPrOAc | 50 | >99 | 96 | 29 |

| (1-methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid (Diastereomeric Salt Formation) | Isopropanol/HCl | - | 95 (after purification) | - | - |

Note: The selectivity factor (s) is a measure of the relative rate of reaction of the two enantiomers. A higher 's' value indicates a more effective kinetic resolution.

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

Caption: Workflow for amine resolution via diastereomeric salt formation.

Logical Relationship in Kinetic Acylation

Caption: Principle of kinetic resolution by enantioselective acylation.

References

Enantioselective synthesis of beta-blockers using (S)-(+)-1-Phenyl-1,2-ethanediol

Topic: Enantioselective Synthesis of β-Blockers

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-adrenergic blockers (β-blockers) are a class of drugs predominantly used in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The therapeutic efficacy of many β-blockers resides primarily in one enantiomer. For instance, the (S)-enantiomer of propranolol is about 100 times more potent as a β-blocker than its (R)-enantiomer. Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure β-blockers is of significant importance in medicinal chemistry and drug development.

This document provides detailed application notes and protocols for the enantioselective synthesis of β-blockers. While the initial focus was on the use of (S)-(+)-1-Phenyl-1,2-ethanediol as a chiral auxiliary, a thorough literature review did not yield specific, well-documented protocols for its application in the synthesis of β-blockers. Therefore, this document details a widely recognized and effective alternative method: the kinetic resolution of a key racemic intermediate in the synthesis of (S)-Propranolol.

Alternative Strategy: Enantioselective Synthesis of (S)-Propranolol via Kinetic Resolution

A common and effective strategy for the enantioselective synthesis of aryloxypropanolamine-based β-blockers, such as propranolol, involves the synthesis of a racemic key intermediate, which is then resolved to isolate the desired enantiomer. This section details the synthesis of racemic 1-(1-naphthyloxy)-2,3-epoxypropane and its subsequent kinetic resolution to obtain the precursor for (S)-Propranolol.

Overall Synthetic Workflow

The following diagram outlines the key steps in the synthesis of (S)-Propranolol via kinetic resolution.

Caption: Workflow for the enantioselective synthesis of (S)-Propranolol.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(1-naphthyloxy)-2,3-epoxypropane